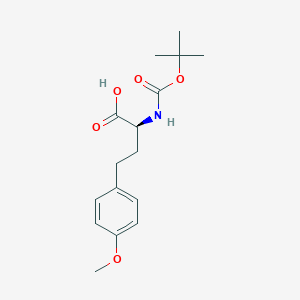
N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-t-Butyloxycarbonyl-O-methyl-L-homotyrosine (Boc-L-HTyr(Me)-OH) is a synthetic amino acid derivative characterized by its unique structural features. It is a modified form of homotyrosine, where the amino group is protected by a t-butyloxycarbonyl (Boc) group and the hydroxyl group is methylated. This compound is of interest in various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amino Group: The amino group of homotyrosine is protected using t-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form Boc-L-HTyr(Me)-OH.
Methylation of Hydroxyl Group: The hydroxyl group of homotyrosine is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of Boc-L-HTyr(Me)-OH involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: Boc-L-HTyr(Me)-OH can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The protected amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Homotyrosine carboxylic acid derivatives.
Reduction: Homotyrosine alcohol derivatives.
Substitution: Various substituted amino acids.
Applications De Recherche Scientifique
Boc-L-HTyr(Me)-OH is widely used in scientific research due to its stability and reactivity. It is employed in:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of protein structure and function.
Medicine: As a precursor for pharmaceuticals and drug development.
Industry: In the production of biologically active compounds and materials.
Mécanisme D'action
The mechanism by which Boc-L-HTyr(Me)-OH exerts its effects involves its interaction with molecular targets and pathways. The Boc-protected amino group ensures stability, while the methylated hydroxyl group enhances reactivity. The compound can act as an inhibitor or substrate in various biochemical pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Boc-L-HTyr(Me)-OH is compared with other similar compounds such as Boc-L-Tyrosine and Boc-L-Phenylalanine. Its uniqueness lies in the presence of the methoxy group, which provides distinct chemical properties and reactivity. Similar compounds include:
Boc-L-Tyrosine: Similar structure but without the methoxy group.
Boc-L-Phenylalanine: Similar structure but with a different aromatic ring.
Does this cover everything you were looking for?
Propriétés
Numéro CAS |
23854-38-8 |
|---|---|
Formule moléculaire |
F6HO3SSb |
Poids moléculaire |
316.82 g/mol |
Nom IUPAC |
pentafluoro-λ5-stibane;sulfurofluoridic acid |
InChI |
InChI=1S/FHO3S.5FH.Sb/c1-5(2,3)4;;;;;;/h(H,2,3,4);5*1H;/q;;;;;;+5/p-5 |
Clé InChI |
QNDPUZFBWUBSNH-UHFFFAOYSA-I |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)OC)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O |
SMILES canonique |
OS(=O)(=O)F.F[Sb](F)(F)(F)F |
Numéros CAS associés |
23854-38-8 33910-86-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
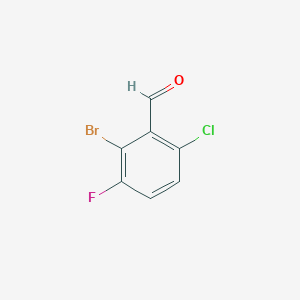
![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B6362858.png)
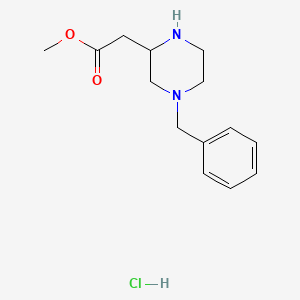
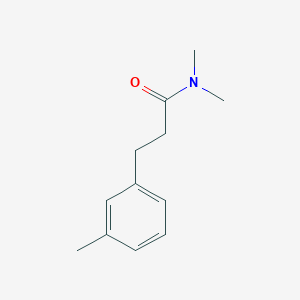
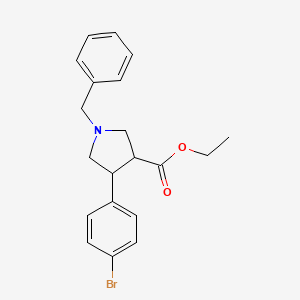
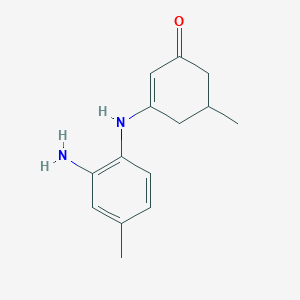
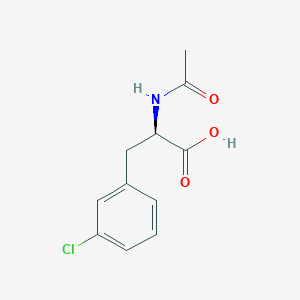
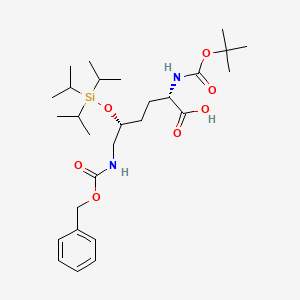
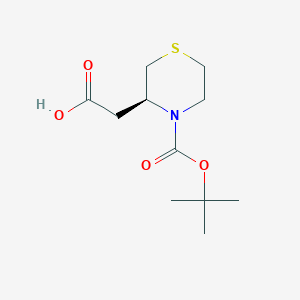
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)
